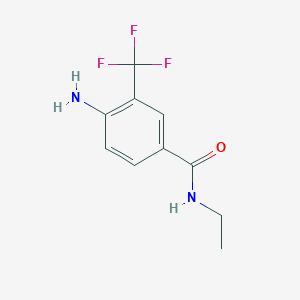

4-amino-N-ethyl-3-(trifluoromethyl)benzamide

Description

4-Amino-N-ethyl-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by:

- A benzamide backbone with a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring.

- An amino (-NH₂) group at the 4-position.

- An ethyl (-CH₂CH₃) substituent on the amide nitrogen.

This structural arrangement confers unique physicochemical properties:

- Lipophilicity from the -CF₃ group, enhancing membrane permeability.

- Metabolic stability due to the ethyl group on the amide nitrogen.

Properties

IUPAC Name |

4-amino-N-ethyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-2-15-9(16)6-3-4-8(14)7(5-6)10(11,12)13/h3-5H,2,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKZZMWTECMVMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-amino-N-ethyl-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and virology. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The synthesis of 4-amino-N-ethyl-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate in the presence of a base. The resulting product is characterized by the presence of an amino group and a trifluoromethyl group, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds related to 4-amino-N-ethyl-3-(trifluoromethyl)benzamide. For instance, compounds with similar structures have shown potent inhibitory activity against various receptor tyrosine kinases (RTKs), including:

| Compound | Target Kinases | Inhibition (%) at 10 nM |

|---|---|---|

| 11 | EGFR | 91% |

| 13 | EGFR | 92% |

| 10 | HER-4 | 21-65% |

| 20 | VEGFR2 | 16-48% |

These results suggest that the trifluoromethyl group enhances binding affinity and selectivity towards these kinases, making it a valuable modification for developing anticancer agents .

Antiviral Activity

In addition to its anticancer properties, 4-amino-N-ethyl-3-(trifluoromethyl)benzamide derivatives have shown promising antiviral activity. A study indicated that certain related benzamide compounds exhibited significant inhibition against Ebola virus entry, with effective concentrations (EC50) below 10 μM . This suggests potential for therapeutic development against filovirus infections.

Structure-Activity Relationships (SAR)

The biological activity of 4-amino-N-ethyl-3-(trifluoromethyl)benzamide can be attributed to specific structural features:

- Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing properties, improving receptor binding.

- Amino Group : Essential for interaction with target proteins involved in cancer proliferation and viral entry.

- Ethyl Substitution : Modulates steric hindrance and can influence pharmacokinetic properties.

Case Study 1: Anticancer Efficacy

In a comparative study involving various benzamide derivatives, compounds structurally similar to 4-amino-N-ethyl-3-(trifluoromethyl)benzamide were tested against human cancer cell lines (A549 and MCF-7). The compound demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating its potential as an effective anticancer agent .

Case Study 2: Antiviral Activity Against Ebola

Another study focused on the antiviral efficacy of related compounds against Ebola virus. The findings revealed that certain derivatives achieved over 70% inhibition of viral entry at low concentrations, supporting the hypothesis that modifications in the benzamide structure could yield broad-spectrum antiviral agents .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential in drug development due to its ability to modulate various biochemical pathways. Notable applications include:

- Anti-inflammatory Properties : Research indicates that it may have anti-inflammatory effects by inhibiting CGRP receptor activity, which is implicated in migraine pathophysiology.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit potent inhibitory activity against several receptor tyrosine kinases (RTKs), which are critical targets in cancer therapy. For instance, certain analogs demonstrated over 90% inhibition against EGFR at low concentrations .

Antiviral Research

The compound has been investigated as a potential inhibitor of viral entry mechanisms, particularly for filoviruses like Ebola and Marburg. Compounds based on similar structures have shown effectiveness in inhibiting these viruses in vitro, indicating that derivatives of 4-amino-N-ethyl-3-(trifluoromethyl)benzamide could be promising candidates for antiviral drug development .

Antimalarial Activity

Recent studies have highlighted the potential of trifluoromethyl-substituted benzamides in combating malaria. Specific derivatives have shown significant antiplasmodial activity against resistant strains of Plasmodium falciparum, suggesting that modifications to the benzamide structure can enhance efficacy against malaria .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique trifluoromethyl group allows for various chemical transformations, including oxidation and substitution reactions.

Case Studies

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Substituent Effects on Activity

A. Amino Group (4-Position) :

- The 4-NH₂ group in the target compound contrasts with 4-CF₃O () or 5-Cl (). Amino groups enhance solubility and enable hydrogen bonding, critical for target engagement (e.g., Hsp90 in SNX-2112 ).

B. Trifluoromethyl Group (3-Position) :

- The 3-CF₃ group increases lipophilicity and metabolic stability compared to 3-NO₂ () or 3-CH₃ (). This group is pivotal in antimicrobial () and antitumor agents ().

C. N-Substituents :

- The N-ethyl group in the target compound may offer better metabolic stability than bulkier groups (e.g., morpholinylmethyl in AS-4370 ).

Pharmacological Profiles

- Antitumor Activity : SNX-2112 () and hybrid benzamide-HDAC inhibitors () demonstrate that trifluoromethyl benzamides disrupt Hsp90-client protein interactions, degrading oncogenic targets like AR and HER2.

- Antimicrobial Activity : Salicylamides with -CF₃ () inhibit sulfate-reducing bacteria via cytotoxicity and sulfate dissimilation blockade.

- Gastrokinetic Effects : AS-4370 () highlights the role of substituent optimization (e.g., 4-fluorobenzyl) in enhancing potency without off-target effects.

Physicochemical Properties

| Property | 4-Amino-N-ethyl-3-CF₃-benzamide | SNX-2112 | AS-4370 |

|---|---|---|---|

| LogP | ~2.8 (estimated) | 3.5 | 2.1 |

| Solubility (µg/mL) | Moderate (due to -NH₂) | Low | High (citrate salt) |

| Metabolic Stability | High (N-ethyl) | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.